Molecular weight and physicochemical properties of 2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one
Molecular weight and physicochemical properties of 2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular and physicochemical properties of 2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one, a biphenyl derivative of significant interest in medicinal chemistry. This document delves into the compound's structural details, physicochemical characteristics, and potential applications, offering valuable insights for researchers in drug discovery and organic synthesis. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide synthesizes available information and provides context through data on analogous structures.
Introduction
2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one belongs to the class of biphenyls, a group of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The specific substitutions of a hydroxyl group and two propyl groups in 2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one are expected to confer distinct physicochemical properties that influence its pharmacokinetic and pharmacodynamic profiles. This guide aims to provide a detailed understanding of these properties, which is crucial for its potential development as a therapeutic agent or as a tool in chemical biology.
Molecular and Physicochemical Properties
The fundamental properties of 2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(2-hydroxy-5-propylphenyl)-4-propylcyclohexa-2,5-dien-1-one | EvitaChem[1] |
| CAS Number | 677703-81-0 | EvitaChem[1] |
| Molecular Formula | C18H22O2 | EvitaChem[1] |
| Molecular Weight | 270.4 g/mol | EvitaChem[1] |
| Appearance | White to off-white crystalline solid | EvitaChem[1] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; poorly soluble in water. | EvitaChem[1] |
| Stability | Generally stable under standard laboratory conditions. | EvitaChem[1] |
Structural Elucidation
The structure of 2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one, with its characteristic biphenyl core and specific functional groups, is a key determinant of its properties. The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing solubility and interactions with biological targets. The propyl groups contribute to the lipophilicity of the molecule, which can affect its membrane permeability and distribution.
Diagram: Chemical Structure of 2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one
A potential synthetic route to the target compound.
Exemplary Synthetic Protocol (Hypothetical):
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Suzuki-Miyaura Coupling: To a solution of 2-bromo-4-propylanisole (1.0 eq) and 4-propylphenylboronic acid (1.2 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base like sodium carbonate (2.0 eq). Heat the mixture under an inert atmosphere until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Purification: After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography to yield 2-methoxy-5,4'-dipropylbiphenyl.
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Demethylation: Dissolve the intermediate in a dry, inert solvent (e.g., dichloromethane) and cool to 0°C. Add a demethylating agent such as boron tribromide (BBr3) dropwise. Allow the reaction to warm to room temperature and stir until completion.
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Work-up and Purification: Quench the reaction carefully with water and extract the product. Purify the crude product by column chromatography to obtain 2'-hydroxy-1,5'-dipropyl[1,1'-biphenyl].
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Oxidation: Dissolve the biphenyl product in a suitable solvent and treat with an oxidizing agent like Fremy's salt (potassium nitrosodisulfonate) to introduce the ketone functionality at the 4-position.
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Final Purification: Purify the final product by recrystallization or column chromatography.
Analytical Characterization
The identity and purity of 2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one would be confirmed using a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing an accurate mass measurement. Fragmentation patterns observed in MS/MS experiments could further elucidate the structure.
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Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) stretches.
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High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method would be used to assess the purity of the compound. A typical method would employ a C18 column with a gradient elution of acetonitrile and water, with UV detection.
Potential Applications
Biphenyl derivatives are known to exhibit a wide range of biological activities. Given its structure, 2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one could be investigated for several potential applications in drug discovery:
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As a lead compound for drug development: The molecule could serve as a starting point for the synthesis of more potent and selective analogs targeting various receptors or enzymes.
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In neurological disorder research: Substituted biphenyls have been explored for their activity on central nervous system targets. [1]* As a chemical probe: The compound could be used to study the structure-activity relationships of biphenyl derivatives interacting with specific biological systems.
Conclusion
2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one is a promising molecule with potential applications in medicinal chemistry and materials science. This technical guide has provided a summary of its known and predicted physicochemical properties, along with a plausible synthetic route and analytical considerations. Further experimental investigation is required to fully characterize this compound and explore its biological activities. The information presented here serves as a valuable resource for researchers interested in the synthesis, characterization, and application of novel biphenyl derivatives.
